molecular formula C22H20FN3O4 B6574992 N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide CAS No. 1105243-24-0

N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B6574992
CAS No.: 1105243-24-0
M. Wt: 409.4 g/mol
InChI Key: GPGKEWHCUQHJML-UHFFFAOYSA-N
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Description

The compound N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide features a 1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbonyl-linked acetohydrazide moiety bearing a 4-methoxyphenyl group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)acetyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-30-18-10-6-15(7-11-18)13-20(27)24-25-21(28)19-3-2-12-26(22(19)29)14-16-4-8-17(23)9-5-16/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKEWHCUQHJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Dihydropyridine Derivatives
  • BMS-777607 (): A Met kinase inhibitor featuring a 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine scaffold. The 4-ethoxy substitution on the pyridone ring enhances aqueous solubility, while fluorophenyl groups improve kinase selectivity .
  • Pyridin-2(1H)-one Derivatives (): Compounds like 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit antioxidant activity (17.55% at 12 ppm), though less potent than bromophenyl-substituted analogues (67–79%) .
Hydrazide-Linked Compounds
  • N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide (): Shares a fluorophenyl group and hydrazide backbone. Such compounds often exhibit hydrogen-bonding capabilities, influencing receptor binding .
  • 2-{[5-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide (): Demonstrates how halogenated aryl groups (e.g., bromo) enhance bioactivity compared to methoxy-substituted variants .
Kinase Inhibition
  • BMS-777607 (): Achieved complete tumor stasis in a Met-dependent xenograft model via oral administration. The dihydropyridine core and fluorophenyl groups are critical for potency and selectivity .
Antioxidant and Antimicrobial Activity
  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Showed 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%). Methoxy groups in para positions may reduce efficacy compared to bromo substituents .
  • Pyridin-2(1H)-one Derivatives (): Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that dihydropyridine scaffolds with polar groups may enhance microbial targeting .

Physicochemical Properties

Compound Key Substituents LogP* Solubility Bioactivity Highlights
Target Compound 4-Fluorophenyl, 4-methoxyphenyl ~3.1 Moderate (aqueous) N/A (inferred kinase/antioxidant)
BMS-777607 () 4-Fluorophenyl, 4-ethoxy 2.8 High Met kinase inhibition
4-Bromo-substituted pyridinone () 4-Bromophenyl, 3-methoxyphenyl 3.5 Low 79.05% antioxidant activity
N-(4-Ethylphenyl)hydrazide () 4-Fluorophenyl, pyrazole 4.2 Low Antibacterial (moderate)

*Predicted using fragment-based methods.

Structure-Activity Relationships (SAR)

  • Fluorophenyl Groups : Enhance lipophilicity and target affinity (e.g., BMS-777607’s kinase selectivity ).
  • Methoxyphenyl Groups : Electron-donating effects may reduce antioxidant potency compared to bromophenyl () .

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